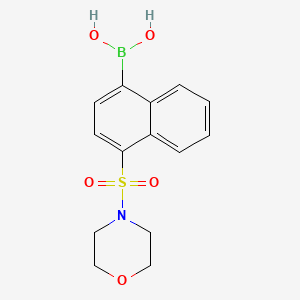

(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid

Vue d'ensemble

Description

(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid is a useful research compound. Its molecular formula is C14H16BNO5S and its molecular weight is 321.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The (4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid, as a boronic acid derivative, participates in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction would depend on the specific substrates and catalysts used in the reaction.

Result of Action

The result of the action of this compound would be the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Activité Biologique

(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and chemical biology. This article explores its synthesis, biological activity, and applications, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material Preparation : The compound is synthesized from 4-naphthalenesulfonyl chloride and morpholine.

- Borylation Reaction : This involves the introduction of a boronic acid group using a palladium-catalyzed borylation reaction.

- Purification : The product is purified through recrystallization or chromatography techniques to ensure high purity and yield.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A study focused on various boronic compounds demonstrated that they can reduce the viability of cancer cells while maintaining the viability of healthy cells. For instance, at a concentration of 5 µM, certain boronic compounds reduced the viability of prostate cancer cells to approximately 33%, compared to 71% for healthy cells .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various pathogens. In studies, inhibition zones were measured for different microorganisms, showing effective growth inhibition with diameters ranging from 7 to 13 mm against species like Staphylococcus aureus and Escherichia coli . This suggests potential applications in treating bacterial infections.

The mechanism of action for this compound involves its ability to form covalent bonds with target proteins, particularly proteases. This interaction can inhibit protease activity by modifying the active site, thereby disrupting essential cellular processes.

Research Findings

Case Studies

- Prostate Cancer Research : A study evaluated the effects of various boronic acids on PC-3 prostate cancer cells. The results indicated significant cytotoxicity at specific concentrations, showcasing the potential use of these compounds in cancer therapy.

- Antimicrobial Testing : Another research effort tested multiple boronic compounds against a range of pathogens, confirming their efficacy in inhibiting bacterial growth, which highlights their potential as antimicrobial agents.

Propriétés

IUPAC Name |

(4-morpholin-4-ylsulfonylnaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO5S/c17-15(18)13-5-6-14(12-4-2-1-3-11(12)13)22(19,20)16-7-9-21-10-8-16/h1-6,17-18H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAICPMRZCYBPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCOCC3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.